
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one is a synthetic compound known for its unique chemical structure and properties It is characterized by a cyclohexanone core substituted with a 2-chlorophenyl group and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where cyclohexanone reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction. Cyclohexanone is reacted with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including distillation, crystallization, and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles (e.g., hydroxyl, amino) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Derivatives with substituted nucleophiles.
科学的研究の応用
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an analgesic or anesthetic agent.
Pharmacology: Studied for its interaction with neurotransmitter systems.
Chemical Biology: Used as a probe to study receptor-ligand interactions.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one involves its interaction with specific molecular targets:
Neurotransmitter Receptors: It may bind to receptors such as NMDA (N-methyl-D-aspartate) receptors, modulating their activity.
Ion Channels: The compound can influence ion channel function, affecting cellular excitability.
Enzymatic Pathways: It may inhibit or activate certain enzymes, altering biochemical pathways.
類似化合物との比較
Similar Compounds
Ketamine: Shares a similar cyclohexanone core and is known for its anesthetic properties.
Phencyclidine: Also has a cyclohexanone structure and is used as a dissociative anesthetic.
Methoxetamine: A derivative of ketamine with similar pharmacological effects.
Uniqueness
4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. Its combination of a 2-chlorophenyl group and a dimethylamino group on the cyclohexanone core differentiates it from other compounds in terms of receptor binding affinity and metabolic stability.
特性
分子式 |
C14H18ClNO |
|---|---|
分子量 |
251.75 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C14H18ClNO/c1-16(2)14(9-7-11(17)8-10-14)12-5-3-4-6-13(12)15/h3-6H,7-10H2,1-2H3 |
InChIキー |
AEMJVQKBEPXDTO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


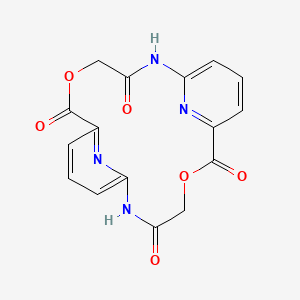
![5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13340088.png)
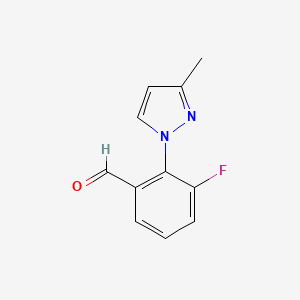
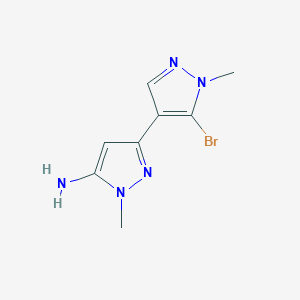

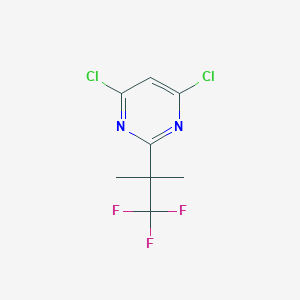
![tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13340125.png)

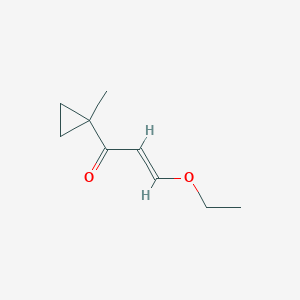

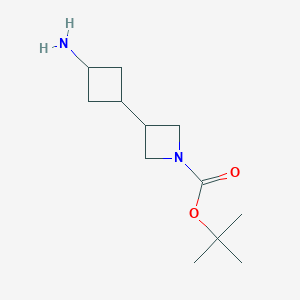

![4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13340171.png)
![3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13340175.png)
